molecular formula C12H22O4 B1352272 1,8-Diacetoxyoctane CAS No. 3992-48-1

1,8-Diacetoxyoctane

Cat. No. B1352272
CAS RN: 3992-48-1
M. Wt: 230.3 g/mol
InChI Key: MDHIGESKEUQAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diacetoxyoctane, also known as 1,8-Octanediol Diacetate or 8-acetyloxyoctyl Acetate, is a chemical compound with the molecular formula C12H22O4 . It is a liquid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 1,8-Diacetoxyoctane is represented by the molecular formula C12H22O4 . The exact mass of the molecule is 230.15180918 g/mol .


Physical And Chemical Properties Analysis

1,8-Diacetoxyoctane is a liquid at 20 degrees Celsius . It has a molecular weight of 230.30 g/mol . The molecular formula of 1,8-Diacetoxyoctane is C12H22O4 .

Scientific Research Applications

Processing Additives in Solar Cells

1,8-Diacetoxyoctane (and related compounds) has been identified as a crucial processing additive in the manufacture of bulk heterojunction solar cells. Its inclusion in the solvent mixture used to create the active layer of these solar cells leads to significant improvements in device performance. For instance, using 1,8-diiodooctane as a processing additive has demonstrated control over the morphology of the bulk heterojunction material, selectively dissolving the fullerene component and resulting in enhanced solar cell efficiency from 3.4% to 5.1% (Lee et al., 2008). This effect is attributed to the higher boiling point of the additive, which allows for a more controlled phase separation and film formation during the drying process.

Catalysis and Chemical Synthesis

In chemical synthesis, 1,8-Diacetoxyoctane and similar compounds have been utilized as catalysts or reactants in various processes. For example, sulfamic acid has been employed as an efficient and green catalyst for the acetolysis reaction of cyclic ethers, leading to the production of compounds such as 1,4-diacetoxybutane. This method is highlighted for its applicability to a range of cyclic ethers and represents an environmentally friendly alternative to metal-containing acidic materials (Wang et al., 2004).

Biomedical Applications

Although the specific compound 1,8-Diacetoxyoctane was not directly linked to biomedical research in the articles found, related diacetoxy compounds have been explored for their potential in this field. For example, novel fatty alcohol esters derived from marine sources have shown apoptotic anticancer activity, suggesting a broader scope of research into acetoxy derivatives for therapeutic purposes (Samarakoon et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1,8-Diacetoxyoctane is not available, a related compound, diacerein, has been studied. The principal mechanism of action of diacerein is to decrease inflammatory cytokines via inhibition of interleukin-1β (IL-1β) system and related downstream signaling .

Safety and Hazards

When handling 1,8-Diacetoxyoctane, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling. It is also advised to use ventilation or local exhaust if vapour or aerosol will be generated, and to avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

8-acetyloxyoctyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHIGESKEUQAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410645
Record name 1,8-Diacetoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diacetoxyoctane

CAS RN

3992-48-1
Record name 1,8-Diacetoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Diacetoxyoctane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,8-Diacetoxyoctane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,8-Diacetoxyoctane
Reactant of Route 4
Reactant of Route 4
1,8-Diacetoxyoctane
Reactant of Route 5
Reactant of Route 5
1,8-Diacetoxyoctane
Reactant of Route 6
1,8-Diacetoxyoctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.